6-Chlorohex-1-en-3-one

Description

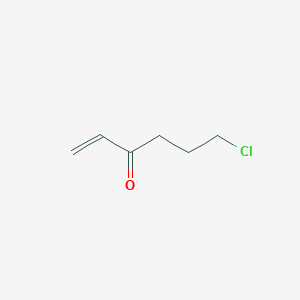

6-Chlorohex-1-en-3-one (CAS 76328-94-4) is an aliphatic chlorinated enone with the molecular formula C₆H₉ClO and a molecular weight of 132.59 g/mol . Its structure features a terminal chlorine atom at position 6, a conjugated α,β-unsaturated ketone (enone) system, and a linear hexenone backbone (SMILES: ClCCCC(C=C)=O). The enone system confers reactivity typical of α,β-unsaturated ketones, such as susceptibility to nucleophilic attacks (e.g., Michael additions) and participation in cycloaddition reactions .

Properties

IUPAC Name |

6-chlorohex-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-2-6(8)4-3-5-7/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXHHPIOXXQSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chlorohex-1-en-3-one can be synthesized through several methods. One common approach involves the chlorination of hex-1-en-3-one. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: 6-Chlorohexanoic acid or 6-Chlorohexanal.

Reduction: 6-Chlorohex-1-en-3-ol.

Substitution: 6-Hydroxyhex-1-en-3-one or 6-Aminohex-1-en-3-one.

Scientific Research Applications

6-Chlorohex-1-en-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chlorohex-1-en-3-one involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. Additionally, the presence of the double bond in the hexene chain allows for further chemical modifications, enhancing its versatility in different applications.

Comparison with Similar Compounds

6-Chlorohex-1-en-3-one

- Structure: Linear aliphatic chain with a terminal chlorine atom and conjugated enone system.

- Functional Groups : Chloroalkane, α,β-unsaturated ketone.

Similar Compounds:

6-(Dichloroacetyl)-2-cyclohexen-1-one (CAS 76430-42-7) Structure: Cyclohexenone ring substituted with a dichloroacetyl group at position 6. Functional Groups: Dichloroacetyl, cyclohexenone. Key Difference: The cyclohexenone ring introduces steric constraints absent in the linear this compound. The dichloroacetyl group adds electron-withdrawing effects and increases hydrogen-bond acceptors (2 vs. 1) .

3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one Structure: Cyclohexenone substituted with methyl and isopropenyl groups. Functional Groups: Cyclohexenone, isopropenyl.

6-Chloro-1-(3-methylphenyl)hexan-1-one (CAS 898785-26-7) Structure: Hexanone backbone with a terminal chlorine atom and a 3-methylphenyl group. Functional Groups: Chloroalkane, aryl ketone. Key Difference: The aromatic ring introduces resonance stabilization, altering electronic properties compared to the aliphatic enone system .

6-Methyl-3-(1-methylethyl)-3-cyclohexen-1-one (CAS 119439-21-3) Structure: Cyclohexenone with branched isopropyl and methyl substituents. Functional Groups: Cyclohexenone, branched alkyl groups. Key Difference: Bulky substituents increase hydrophobicity and steric shielding around the ketone .

Physicochemical Properties

Notes:

- The linear enone system in this compound results in lower steric hindrance and greater conformational flexibility than cyclic analogs.

- Chlorine substituents universally increase hydrophobicity (XlogP ), but polar groups (e.g., additional ketones) counterbalance this effect .

Research Findings

Electronic Effects: The chlorine atom in this compound withdraws electron density, polarizing the enone system and enhancing electrophilicity at the β-carbon. Cyclohexenone analogs with electron-withdrawing groups (e.g., dichloroacetyl) exhibit similar but amplified effects .

Steric Accessibility: Linear aliphatic enones like this compound are more accessible to nucleophiles than sterically hindered cyclohexenones .

Solubility Trends : Higher hydrogen-bond acceptors (e.g., 6-(Dichloroacetyl)-2-cyclohexen-1-one) correlate with increased solubility in polar solvents despite higher halogen content .

Biological Activity

6-Chlorohex-1-en-3-one is an organic compound with potential biological activities that have garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a double bond between the first and second carbon atoms, along with a ketone functional group at the third carbon. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various chlorinated compounds, it was noted that this compound showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mode of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the effects of this compound on various cancer cell lines. The compound demonstrated moderate cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 25 to 50 µM. The mechanism appears to involve induction of apoptosis, as evidenced by increased caspase activity.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| HeLa | 30 | Apoptosis |

| MCF-7 | 45 | Apoptosis |

| A549 (lung cancer) | 40 | Apoptosis |

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against multi-drug resistant strains in a hospital environment. Results indicated a significant reduction in bacterial load when used in conjunction with standard antibiotics, suggesting its potential as an adjuvant therapy.

Cytotoxicity Assessment in Cancer Research

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound's ability to induce apoptosis was linked to oxidative stress pathways. The study concluded that further investigation into its mechanism could lead to potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.